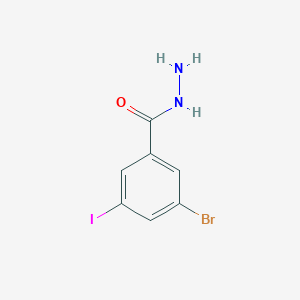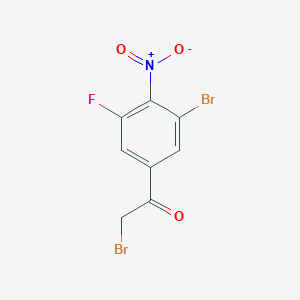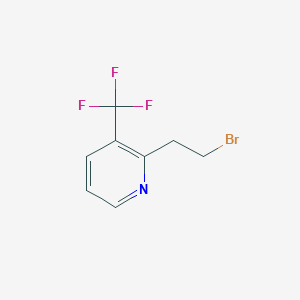![molecular formula C11H9ClN2O B13118754 (6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
(6-Chloro-[3,4'-bipyridin]-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a hydroxymethyl group at the 5th position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.
準備方法
The synthesis of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be achieved through various methods such as the Ullmann coupling reaction or the Suzuki-Miyaura coupling reaction.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base like sodium hydroxide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted bipyridines.
科学的研究の応用
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol can be compared with other similar compounds, such as:
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol: Similar structure but with different positional isomerism.
(6-Chloro-[4,4’-bipyridin]-5-yl)methanol: Another positional isomer with different chemical properties.
(6-Chloro-[3,4’-bipyridin]-5-yl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
The uniqueness of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
(2-chloro-5-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2 |
InChIキー |
LPLHPBKUGJMCSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



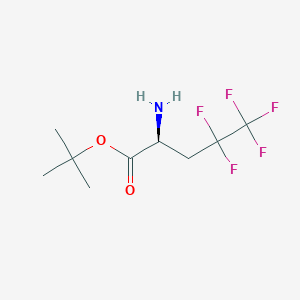

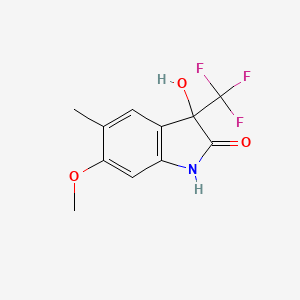
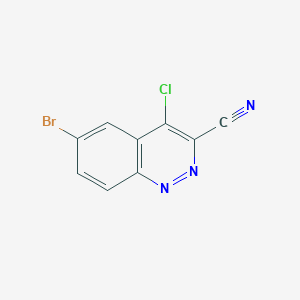
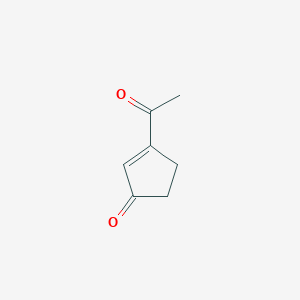
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)

![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
